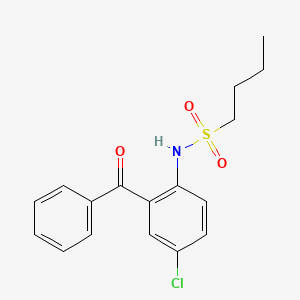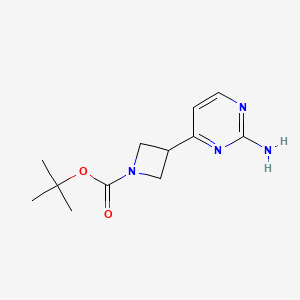
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a synthetic compound that is notable for its unique chemical structure and potential applications in various scientific fields. The compound features a cyclopropane ring, a quinoline moiety, and a methoxyphenethyl group, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea typically involves a multi-step process that includes the formation of key intermediates. Starting from commercially available precursors, the initial step may involve the cyclization of a suitable precursor to form the tetrahydroquinoline ring. Subsequent steps include the introduction of the cyclopropane carbonyl group and the methoxyphenethyl group through standard organic synthesis techniques such as alkylation, acylation, and condensation reactions. The specific conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow synthesis methods. These methods improve the efficiency and safety of the process by allowing precise control over reaction conditions. Optimized reaction parameters and advanced purification techniques, such as crystallization and chromatography, ensure consistent quality in large-scale production.
化学反応の分析
Types of Reactions
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions to form more complex structures with potential new functionalities.
Reduction: : Reduction reactions may be employed to alter specific functional groups within the molecule.
Substitution: : The compound can participate in substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Common reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: : Catalysts such as palladium on carbon (Pd/C) or copper catalysts facilitate substitution reactions, often in the presence of suitable ligands and solvents.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions could lead to new compounds with varied side chains and functional groups.
科学的研究の応用
Chemistry
The compound is of interest in synthetic chemistry for the development of new reactions and catalysts. Its unique structure allows for the exploration of novel chemical transformations and the synthesis of complex molecules.
Biology
In biological research, 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea may be studied for its potential interactions with biological macromolecules. Investigations into its binding affinity and specificity can reveal insights into enzyme inhibition, receptor modulation, or other bioactivities.
Medicine
The compound could be explored for its therapeutic potential. Preliminary studies may investigate its efficacy as a drug candidate, examining its pharmacokinetics, bioavailability, and therapeutic index.
Industry
In the industrial context, the compound may be utilized as an intermediate in the synthesis of more complex molecules or as a reagent in specialized chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves its interactions at the molecular level. The cyclopropane ring and quinoline moiety are known to be involved in various molecular pathways. The compound may act on specific enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed mechanistic studies are necessary to elucidate these interactions and their implications for its bioactivity.
類似化合物との比較
Unique Features
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea stands out due to its distinctive combination of functional groups and structural motifs. The presence of the cyclopropane ring and the methoxyphenethyl group imparts unique chemical and physical properties compared to other similar compounds.
List of Similar Compounds
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenyl)urea: : Lacks the methoxy substituent.
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorophenethyl)urea: : Contains a chloro group instead of a methoxy group.
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenethyl)urea: : Differently positioned methoxy group on the phenyl ring.
特性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-20-9-4-16(5-10-20)12-13-24-23(28)25-19-8-11-21-18(15-19)3-2-14-26(21)22(27)17-6-7-17/h4-5,8-11,15,17H,2-3,6-7,12-14H2,1H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUIJZAJRUIQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(4-iodophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2421167.png)
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2421169.png)
![6-Ethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2421171.png)

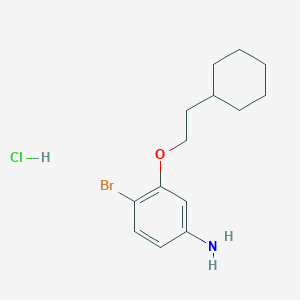
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamide](/img/structure/B2421176.png)
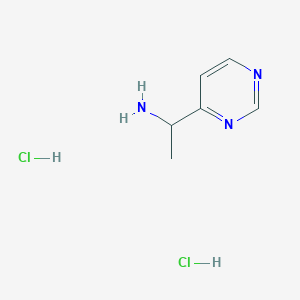
![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2421180.png)
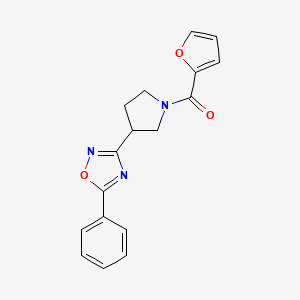
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-1-[4-(1H-pyrrol-1-yl)benzoyl]piperidine](/img/structure/B2421183.png)
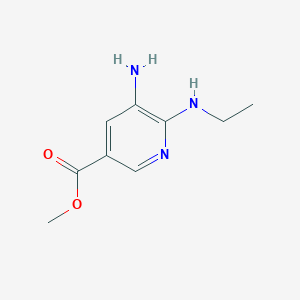
![8-(sec-butyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421185.png)
